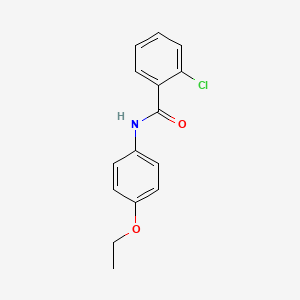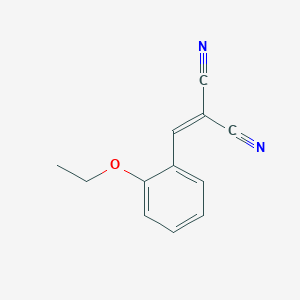![molecular formula C14H11N3O4 B3836732 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline CAS No. 5277-32-7](/img/structure/B3836732.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline
Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodioxole or nitroaniline derivatives.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-chloroaniline
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methoxyaniline
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline is unique due to the presence of both the benzodioxole and nitroaniline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-17(19)12-4-2-11(3-5-12)16-15-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,16H,9H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBLFPFTHXHQS-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-iodophenyl)amino]methylene}malononitrile](/img/structure/B3836650.png)

![butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B3836656.png)
![9-(Cyclopropylmethyl)-2-[[2-(difluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B3836662.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)
![2-[1-(2-phenylethyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3836719.png)


![N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836746.png)
![[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3836754.png)
![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![4-fluoro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)
![N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836774.png)
